![molecular formula C7H11Cl2PS B12514467 Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride CAS No. 803727-23-3](/img/structure/B12514467.png)
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[221]heptan-2-ylphosphonothioic dichloride is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ol with phosphorus trichloride and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Bicyclo[2.2.1]heptan-2-ol+PCl3+S→Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Functionalized bicyclo[2.2.1]heptane derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride involves its interaction with various molecular targets. The phosphonothioic group can form strong bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The rigid bicyclic structure ensures that the compound maintains its conformation, allowing for specific interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A precursor in the synthesis of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride.
Norbornyl alcohol: Another bicyclic compound with similar structural features.
Phosphonothioic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
This compound is unique due to its combination of a rigid bicyclic framework and reactive phosphonothioic dichloride groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
803727-23-3 |
|---|---|
Molekularformel |
C7H11Cl2PS |
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanyl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H11Cl2PS/c8-10(9,11)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI-Schlüssel |
XJSUYVFBHHXSME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2P(=S)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
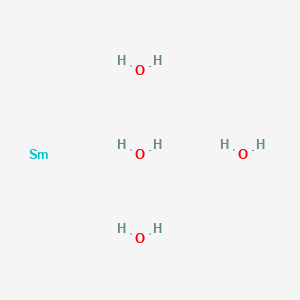
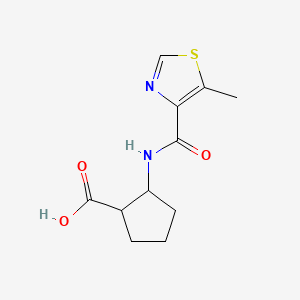
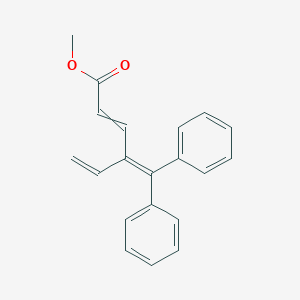

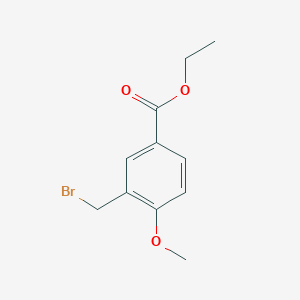

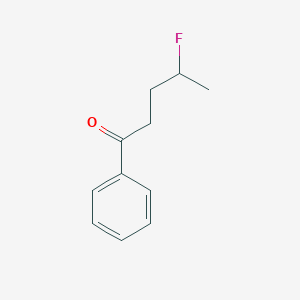

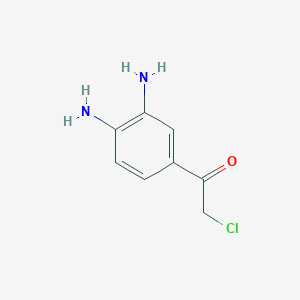
![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)


